(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is an organic compound with significant structural complexity. Its molecular formula is and it has a molecular weight of approximately 299.7 g/mol. This compound belongs to the class of tetracyclic compounds and features a unique arrangement of rings that contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of (2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves several key steps:
The reaction conditions—such as temperature, solvent choice, and catalyst use—are crucial for optimizing yield and purity during synthesis .
The molecular structure of (2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one can be represented using various chemical identifiers:
InChI=1S/C17H14ClNO2/c1-19(18)9-13-11-4-2-3-5-14(11)21-15-7-6-10(16)8-12(15)17/h2-8H,9H2,1H3
This representation highlights the connectivity of atoms within the molecule and provides insight into its stereochemistry .
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 299.7 g/mol |
Chirality | Contains stereocenters |
Ring System | Tetracyclic structure |
(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one participates in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for (2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with specific biological targets:
The precise molecular targets depend on the compound's structural features and its biological context .
The physical and chemical properties of (2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP (Partition Coefficient) | 3.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Topological Polar Surface Area | 29.5 Ų |
These properties are crucial for understanding the compound's behavior in biological systems and its potential for drug formulation .
Due to its unique structure and biological activity profile, (2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one has several scientific applications:
The ongoing research into this compound may lead to novel applications in pharmacology and biochemistry .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4